molecular formula C26H21NO6 B2892705 N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 951962-02-0

N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No.: B2892705
CAS No.: 951962-02-0
M. Wt: 443.455
InChI Key: ZCCXYGZXDUHSBP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-acetylphenyl group at the N-position and a chromen-oxy moiety at the 4-position. The chromen ring system includes a 7-methoxy group, a 2-methyl group, and a 4-oxo functional group. The acetyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-15(28)18-5-4-6-19(13-18)27-26(30)17-7-9-20(10-8-17)33-25-16(2)32-23-14-21(31-3)11-12-22(23)24(25)29/h4-14H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCXYGZXDUHSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide, with the CAS number 951962-02-0, is a synthetic compound that exhibits potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H21NO6C_{26}H_{21}NO_{6} with a molecular weight of 443.4 g/mol. Its structure features a chromenone moiety, which is known for various biological activities.

PropertyValue
CAS Number951962-02-0
Molecular FormulaC26H21NO6
Molecular Weight443.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamide have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 8.7 µM . This suggests that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders . The presence of methoxy and hydroxyl groups in the structure may enhance its antioxidant capacity.

Antibacterial Activity

Preliminary results indicate that this compound may exhibit antibacterial properties. Studies on related compounds have shown effective inhibition against Gram-positive bacteria like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This suggests potential applications in treating bacterial infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), it can protect cells from oxidative damage.
  • Antibacterial Mechanisms : The compound might disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antiproliferative Studies : Research on similar benzamide derivatives revealed significant antiproliferative effects against multiple cancer cell lines, emphasizing the importance of substituents on the aromatic rings for enhancing activity .
  • Antioxidant Evaluation : A comparative study showed that compounds with methoxy substitutions exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
  • Antimicrobial Testing : In vitro testing demonstrated that certain derivatives had potent antibacterial effects, particularly against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Fluorinated Analogs
  • N-(3-acetylphenyl)-4-fluorobenzamide and N-(3-acetylphenyl)-2-fluorobenzamide (): Structural Difference: Fluorine substitution at the 4- or 2-position of the benzamide ring. The 4-fluoro analog may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .
Heterocyclic Substituents
  • N-[(furan-2-yl)methyl]-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide (): Structural Difference: Replacement of the 3-acetylphenyl group with a furan-methyl moiety. Impact: The furan ring introduces π-electron density, which could improve interaction with aromatic residues in enzyme active sites.
  • N-(3-Acetylphenyl)-4-(3-thietanyloxy)benzamide (): Structural Difference: Chromen-oxy group replaced by a sulfur-containing thietanyloxy group.

Chromen Ring Modifications

Positional Isomerism
  • N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide ():
    • Structural Difference: Chromen substitution at the 6-position (vs. 3-position in the target compound).
    • Impact: The 6-substituted chromen may adopt a distinct spatial orientation, affecting planarity and interactions with hydrophobic pockets in biological targets .
Functional Group Variations
  • 3-acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide (): Structural Difference: Methoxyphenyl group instead of acetylphenyl, with an acetoxy substituent on the benzamide. The acetoxy group may confer hydrolytic instability compared to the acetyl group .

Antioxidant Activity

  • The acetyl group in the target compound may stabilize radical intermediates, contrasting with methoxy-substituted analogs (e.g., ), where electron-donating groups enhance direct radical scavenging. Comparative studies are needed to quantify these differences .

Solubility and Lipophilicity

  • Fluorinated analogs () likely exhibit higher logP values due to fluorine’s hydrophobicity, whereas the thietanyloxy analog () may have intermediate solubility due to sulfur’s polarizability. The target compound’s chromen-oxy group could balance hydrophilicity and lipophilicity .

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